trans-1-Cbz-4-amino-3-methoxypiperidine
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Overview
Description
trans-1-Cbz-4-amino-3-methoxypiperidine: is an organic compound with the chemical formula C14H21ClN2O3 and a molecular weight of 300.78 g/mol . It is a white to off-white crystalline solid that is soluble in organic solvents such as methanol and ethanol . This compound is often used as an intermediate in the synthesis of various other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-1-Cbz-4-amino-3-methoxypiperidine can be synthesized through organic synthesis methods. One common preparation method involves the reaction of aminoacetic ester with chloroformic acid ethyl ester under appropriate conditions, followed by treatment with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: The industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-1-Cbz-4-amino-3-methoxypiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
trans-1-Cbz-4-amino-3-methoxypiperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Researchers use it to study various biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of trans-1-Cbz-4-amino-3-methoxypiperidine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
trans-4-amino-3-methoxypiperidine: A similar compound with slight structural differences.
benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate: Another related compound with a benzyl group attached.
Uniqueness: trans-1-Cbz-4-amino-3-methoxypiperidine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its versatility as an intermediate in various synthetic processes makes it valuable in multiple research and industrial applications .
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
benzyl 4-amino-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-18-13-9-16(8-7-12(13)15)14(17)19-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10,15H2,1H3 |
InChI Key |
OMPQDSCQQOWFJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(CCC1N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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